[(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride
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Overview
Description
[(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
[(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride can be compared with other similar compounds, such as:
[(2S,4S)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride: This compound has a similar structure but with a dimethylamino group instead of an amino group.
Pyrrolidine derivatives: Other pyrrolidine-based compounds may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for particular applications in research and industry.
Properties
IUPAC Name |
[(2S,4S)-4-amino-1-methylpyrrolidin-2-yl]methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8-3-5(7)2-6(8)4-9;;/h5-6,9H,2-4,7H2,1H3;2*1H/t5-,6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWAQQIXOIAZLO-USPAICOZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]1CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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